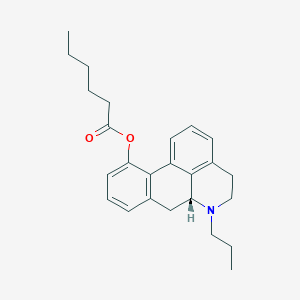

11-Hexanoyloxy-N-n-propylnoraporphine

Description

11-Hexanoyloxy-N-n-propylnoraporphine is a synthetic aporphine derivative characterized by a hexanoyloxy (C6 acyloxy) substituent at the 11-position and an n-propyl group attached to the nitrogen atom. This compound belongs to a class of dopamine receptor ligands, with demonstrated affinity for the dopamine D1 receptor (D1R). Its structural framework is derived from noraporphine, a naturally occurring alkaloid, modified to enhance receptor binding and pharmacokinetic properties. Key pharmacological data from in vitro studies reveal a Ki value of 10 nM for D1R, indicating high binding potency .

The hexanoyloxy group at the 11-position is critical for optimizing interactions with the receptor’s hydrophobic binding pocket, while the n-propyl substituent on the nitrogen enhances metabolic stability compared to shorter alkyl chains. These modifications position 11-hexanoyloxy-N-n-propylnoraporphine as a promising candidate for neurological research, particularly in disorders involving dopaminergic dysfunction.

Properties

Molecular Formula |

C25H31NO2 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] hexanoate |

InChI |

InChI=1S/C25H31NO2/c1-3-5-6-13-23(27)28-22-12-8-10-19-17-21-24-18(14-16-26(21)15-4-2)9-7-11-20(24)25(19)22/h7-12,21H,3-6,13-17H2,1-2H3/t21-/m1/s1 |

InChI Key |

IHDFATFMTYOPPY-OAQYLSRUSA-N |

Isomeric SMILES |

CCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)CCC |

Canonical SMILES |

CCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)CCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 11-Hexanoyloxy-N-n-propylnoraporphine involves several steps, starting with the preparation of the noraporphine core structure. The hexanoyloxy group is introduced through esterification reactions, while the N-n-propyl group is added via alkylation reactions . Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

11-Hexanoyloxy-N-n-propylnoraporphine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and interactions with biological targets.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups into the molecule.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It serves as a model compound for studying the structure-activity relationships of noraporphine derivatives.

Biology: The compound’s interaction with dopamine and serotonin receptors makes it a valuable tool for studying neurotransmission and receptor pharmacology.

Industry: The compound’s unique properties may be leveraged in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 11-Hexanoyloxy-N-n-propylnoraporphine involves its binding to dopamine D2 and serotonin 5-HT1A receptors. By acting as a dual ligand, it can modulate the activity of these receptors, influencing neurotransmission and signaling pathways. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of intracellular calcium levels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Binding Affinities

The primary analogs of 11-hexanoyloxy-N-n-propylnoraporphine involve variations in the acyloxy chain length at the 11-position. Evidence from receptor binding assays highlights the impact of chain length on D1R affinity (Table 1) :

Table 1: D1 Receptor Binding Affinities of 11-Acyloxy-N-n-propylnoraporphine Derivatives

| Compound Name | Acyloxy Chain Length | Ki (nM) | Relative Potency vs. Target Compound |

|---|---|---|---|

| 11-Propionyloxy-N-n-propylnoraporphine | C3 | 18 | 1.8× lower |

| 11-Butyryloxy-N-n-propylnoraporphine | C4 | 12 | 1.2× lower |

| 11-Hexanoyloxy-N-n-propylnoraporphine | C6 | 10 | Reference |

| 11-Heptanoyloxy-N-n-propylnoraporphine | C7 | 31 | 3.1× lower |

| 11-Valeryloxynoraporphine | C5 | 23 | 2.3× lower |

Key Findings:

Optimal Chain Length: The hexanoyloxy (C6) derivative exhibits the highest affinity (Ki = 10 nM), suggesting that a six-carbon acyl chain optimally balances hydrophobic interactions and steric compatibility within the D1R binding site.

Diminished Potency with Shorter or Longer Chains :

- Shorter chains (C3–C5) reduce potency, likely due to insufficient hydrophobic anchoring.

- Longer chains (C7) introduce steric hindrance or excessive lipophilicity, destabilizing receptor-ligand interactions.

Comparison with Non-Acylated Derivatives

The parent compound, (S)-(+)-11-hydroxy-N-n-propylnoraporphine (CAS 114033-64-6), lacks the acyloxy group and instead has a hydroxyl substituent at the 11-position. While direct binding data for this compound are unavailable in the provided evidence, structural trends suggest that acylation enhances receptor affinity by:

- Increasing lipid solubility, improving membrane permeability.

- Stabilizing the ligand-receptor complex via hydrophobic interactions.

Non-acylated derivatives (e.g., hydroxyl or methoxy variants) typically show lower D1R potency. For example, 2-methoxyapomorphine has a Ki of 2600 nM, which is 260× weaker than 11-hexanoyloxy-N-n-propylnoraporphine .

Impact of Nitrogen Substituents

The n-propyl group on the nitrogen atom is a common feature among high-potency aporphine derivatives. Comparisons with analogs bearing methyl or bulkier alkyl groups (e.g., benzhydryl in ) indicate that n-propyl provides an ideal balance of steric bulk and metabolic stability, avoiding rapid hepatic clearance while maintaining receptor engagement.

Research Implications and Limitations

- Pharmacological Selectivity: While 11-hexanoyloxy-N-n-propylnoraporphine shows high D1R affinity, its selectivity over other dopamine receptor subtypes (e.g., D2R) remains uncharacterized in the provided evidence.

- In Vitro vs.

- Synthetic Feasibility : The synthesis of acyloxy derivatives requires precise acylation conditions, as described in for related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.